1-chloro-4-isocyanato-4-methylpentane
Description
Structure
3D Structure
Properties
CAS No. |
2649046-39-7 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-chloro-4-isocyanato-4-methylpentane |
InChI |
InChI=1S/C7H12ClNO/c1-7(2,9-6-10)4-3-5-8/h3-5H2,1-2H3 |
InChI Key |
GUIMLPYCGGGCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCl)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Historical Trajectories and Foundational Principles in Isocyanate and Organohalide Chemistry
The chemistry of 1-chloro-4-isocyanato-4-methylpentane is rooted in the well-established fields of isocyanate and organohalide chemistry. The isocyanate functional group (-N=C=O) was first synthesized in the mid-19th century, and its high reactivity has since been harnessed extensively, most notably in the production of polyurethane polymers. novapublishers.com The development of various synthetic routes to isocyanates, including the widely used phosgenation of amines, has been a cornerstone of industrial organic chemistry. aidic.it
Concurrently, the study of organohalides, organic compounds containing a carbon-halogen bond, has a rich history. fiveable.mebritannica.com These compounds are known for their utility as solvents, intermediates in synthesis, and their presence in a vast array of natural and synthetic materials. fiveable.mebritannica.com The reactivity of the carbon-halogen bond, particularly its susceptibility to nucleophilic substitution and elimination reactions, has made organohalides indispensable tools for organic chemists. fiveable.me The convergence of these two fields in a single molecule, such as this compound, provides a platform for exploring the interplay of their distinct chemical behaviors.
Structural Attributes and Reactivity Profile in the Context of Bifunctional Organic Molecules
1-chloro-4-isocyanato-4-methylpentane is a bifunctional organic molecule, meaning it contains two distinct functional groups: a primary chloroalkane and a tertiary isocyanate. This unique structural arrangement dictates its reactivity profile, allowing for selective transformations at either site.
The isocyanate group is characterized by the highly electrophilic carbon atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the formation of urethanes (from alcohols), ureas (from amines), and other derivatives. The tertiary nature of the isocyanate in this specific molecule may influence its reactivity due to steric hindrance.
The chloroalkane group , on the other hand, provides a site for nucleophilic substitution and elimination reactions. fiveable.me The primary nature of the carbon-chlorine bond suggests that it would favor S\N2 reactions with good nucleophiles.
The presence of both of these functional groups in a single molecule opens up possibilities for a variety of chemical transformations. The relative reactivity of the two sites can be influenced by the choice of reagents and reaction conditions, allowing for a degree of control over the synthetic outcome.
Below is an interactive data table summarizing the predicted reactivity of this compound with different types of reagents.
| Reagent Type | Target Functional Group | Expected Reaction | Potential Product |
| Alcohols (e.g., Ethanol) | Isocyanate | Nucleophilic Addition | Urethane (B1682113) |
| Amines (e.g., Diethylamine) | Isocyanate | Nucleophilic Addition | Urea (B33335) |
| Water | Isocyanate | Nucleophilic Addition, Decarboxylation | Amine |
| Strong Nucleophiles (e.g., Cyanide) | Chloroalkane | Nucleophilic Substitution (S\N2) | Nitrile |
| Bulky Bases (e.g., Potassium tert-butoxide) | Chloroalkane | Elimination (E2) | Alkene |
Current Paradigms and Emerging Research Avenues for Halogenated Isocyanates
The field of halogenated isocyanates is an active area of research, with several emerging paradigms. One significant trend is the development of novel monomers for advanced polymer synthesis. The presence of a halogen atom can impart unique properties to the resulting polymers, such as flame retardancy, increased thermal stability, and altered solubility. Halogenated isocyanates can be used to create functional polymers with tailored properties for specific applications in materials science and biomedical engineering. nih.gov
Another key research avenue is the use of halogenated isocyanates as versatile intermediates in organic synthesis. The dual reactivity of these molecules allows for the construction of complex molecular architectures through sequential or orthogonal chemical transformations. For instance, the isocyanate group can be used to introduce a carbamate or urea (B33335) linkage, while the halogen can serve as a handle for cross-coupling reactions or further functionalization.
Emerging research also focuses on the development of more sustainable and environmentally friendly methods for the synthesis and application of isocyanates. This includes the exploration of non-phosgene routes to isocyanates and the development of bio-based isocyanates derived from renewable resources. bdmaee.netpatsnap.com Halogenated isocyanates derived from bio-based feedstocks could offer a more sustainable alternative to traditional petrochemical-based compounds.
Significance and Scope of Academic Investigations on 1 Chloro 4 Isocyanato 4 Methylpentane
Strategies for Isocyanate Group Introduction
The conversion of the primary amino group in the precursor to an isocyanate group is the cornerstone of synthesizing the target compound. Various chemical strategies have been developed for this purpose, each with distinct advantages and reaction conditions. These methods can be broadly categorized into those that use the highly reactive gas phosgene and those that employ alternative, often milder, reagents.
Phosgenation remains a dominant industrial method for isocyanate production due to its efficiency, though significant safety concerns associated with the toxicity of phosgene have driven the development of alternative routes.
The reaction of a primary amine with phosgene (COCl₂) is the most established method for synthesizing isocyanates. This process is typically conducted in a two-step sequence known as the "cold-hot" phosgenation method to manage the highly exothermic reaction and minimize side products like ureas.
Cold Phosgenation : The amine precursor, dissolved in an inert solvent like dichlorobenzene or toluene, is reacted with phosgene at low temperatures (0–70°C). This initial step forms a mixture of carbamoyl chloride and amine hydrochloride.
Hot Phosgenation : The resulting slurry is then heated to higher temperatures (80–200°C) with excess phosgene. In this stage, the carbamoyl chloride eliminates hydrogen chloride (HCl), and the amine hydrochloride reacts with more phosgene to yield the final isocyanate product.
| Method | Key Reagents | Intermediates | Key Features |
| Phosgenation | Primary Amine, Phosgene (COCl₂) | Carbamoyl chloride, Amine hydrochloride | High efficiency; Industrial standard; Uses highly toxic phosgene; Corrosive HCl byproduct. |
Aminocarbonylation represents a phosgene-free alternative that utilizes carbon monoxide (CO) or CO-releasing molecules to introduce the carbonyl group. These reactions are typically catalyzed by transition metals, such as palladium. The reductive carbonylation of a nitro-compound precursor to the amine is one pathway that can lead to carbamates, which are then pyrolyzed to isocyanates. Another approach is the oxidative carbonylation of the primary amine itself. While these methods avoid phosgene, they can require high pressures and temperatures, and catalyst recycling can be a challenge.
Several classic name reactions in organic chemistry provide pathways to isocyanates from carboxylic acid derivatives via rearrangement mechanisms. These methods are valuable in laboratory settings for their versatility.
Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. The reaction is initiated by treating the amide with bromine and a strong base, such as sodium hydroxide (B78521). The isocyanate can be isolated under anhydrous conditions or trapped with nucleophiles like alcohols to form carbamates.
Curtius Rearrangement : The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to produce an isocyanate and nitrogen gas. The acyl azide is typically prepared from a corresponding carboxylic acid or acyl halide. This method is known for its mild conditions and the stability of the resulting isocyanate, which can be easily converted to other functional groups.
Lossen Rearrangement : In the Lossen rearrangement, a hydroxamic acid or its derivative (such as an O-acyl, O-sulfonyl, or O-phosphoryl derivative) is converted into an isocyanate. The reaction can be initiated with heat or base and is advantageous for its mild conditions compared to other rearrangement reactions. The isocyanate intermediate is formed through a spontaneous rearrangement that releases a carboxylate anion.
| Rearrangement | Starting Material | Key Reagents | Intermediate |
| Hofmann | Primary Amide | Br₂, NaOH | N-bromoamide, Isocyanate |
| Curtius | Carboxylic Acid / Acyl Halide | NaN₃ (forms acyl azide) | Acyl azide, Isocyanate |
| Lossen | Hydroxamic Acid Derivative | Base or Heat | Isocyanate |
Another phosgene-free route to isocyanates involves the thermal decomposition (thermolysis or cleavage) of substituted ureas. In this process, a urea (B33335) formed from the precursor amine is heated to high temperatures, typically above 350°C, causing it to break down into the desired isocyanate and the corresponding amine.
This method is central to chemical recycling strategies for polyurethane materials, where the urea linkages within the polymer are broken to recover the isocyanate monomers. Studies using model compounds like 1,3-diphenyl urea have shown that this decomposition can proceed with high selectivity and yield when performed continuously in a diluted gas phase. The main byproducts are ammonia (B1221849) and an alcohol, which can potentially be recycled, making it a greener synthetic pathway.
The significant hazards of phosgene have spurred extensive research into safer synthetic routes for isocyanates. These non-phosgene methods often involve two main steps: the synthesis of a carbamate from an amine, followed by the thermal decomposition of the carbamate to yield the isocyanate. This approach avoids chlorine-containing reagents, which simplifies purification and improves the quality of the final product.
The pyrolysis of carbamates (also known as urethanes) is a key final step in many non-phosgene isocyanate synthesis pathways. Carbamates can be synthesized from amines through various phosgene-free methods, such as reacting the amine with dimethyl carbonate or other diorganocarbonates. Once the carbamate is formed, it is subjected to thermal cracking at elevated temperatures (e.g., 200-350°C) to yield the isocyanate and an alcohol byproduct. This thermolytic step is a versatile and widely applicable method for generating isocyanates without the use of hazardous phosgene.
Non-Phosgene Approaches for Isocyanate Synthesis
Catalytic Carbonylation Reactions
Catalytic carbonylation represents a significant class of reactions for the synthesis of isocyanates, often providing a more environmentally benign alternative to traditional methods involving phosgene. These reactions typically involve the carbonylation of nitrogen-containing functional groups, such as amines or nitro compounds, using carbon monoxide (CO) in the presence of a transition metal catalyst.
Transition-metal-catalyzed carbonylation is a powerful method for installing a carbonyl group. orgsyn.org While historically reliant on carbon monoxide gas, which poses handling and toxicity challenges, modern methods have developed CO surrogates that release CO in situ. orgsyn.org For the synthesis of an isocyanate from a primary amine precursor, a general reaction scheme involves the palladium-catalyzed carbonylation of the amine. The mechanism is thought to proceed through the formation of a metal-carbamoyl complex, which then undergoes reductive elimination to yield the isocyanate.
Key Research Findings:
Catalyst Systems: Palladium-based catalysts are frequently employed, often in conjunction with ligands to modulate reactivity and stability. Nickel-catalyzed routes have also been developed for preparing aliphatic isocyanates. researchgate.net
Carbon Monoxide Sources: While CO gas is a fundamental reagent, safer alternatives like aryl formates (e.g., phenyl formate) can be used, which decompose to release CO under the reaction conditions. orgsyn.org
Reaction Conditions: These reactions are typically conducted under pressure and at elevated temperatures to facilitate the incorporation of carbon monoxide.
| Reaction Type | Substrate | Reagent | Catalyst | Product |
| Catalytic Carbonylation | Primary Amine | Carbon Monoxide (or surrogate) | Palladium or Nickel complex | Isocyanate |
Oxidative Carbonylation Protocols
This process is economically competitive for certain industrial syntheses, such as the conversion of methanol (B129727) to dimethyl carbonate. wikipedia.org For amine carbonylation, the reaction is believed to involve the formation of a metal-hydrido-carbamoyl intermediate, which is then oxidized to regenerate the active catalyst and release the isocyanate product.
Key Research Findings:
Catalyst and Oxidant Systems: Palladium catalysts are common, often used with a co-catalyst like copper to facilitate the re-oxidation of the active palladium species. Oxygen is a common terminal oxidant.
Phosgene-Free Route: Oxidative carbonylation of amines provides a non-phosgene route to isocyanates and their derivatives, which is a significant advantage in terms of safety and environmental impact. researchgate.net
Scope: The method has been applied to various aliphatic and aromatic amines to produce a diverse range of isocyanate and urea products. researchgate.net A 2020 study demonstrated the oxidative carbonylation of aromatic diamines using methyl formate (a CO2 derivative) as a green route to isocyanate precursors. rsc.org
| Reaction Type | Substrate | Reagents | Catalyst System | Product |
| Oxidative Carbonylation | Primary Amine | Carbon Monoxide, Oxidant (e.g., O2) | Pd/Cu complexes | Isocyanate |
Strategies for Chlorinated Alkane Moiety Introduction
The synthesis of the 1-chloro-4-methylpentane backbone of the target molecule can be achieved through several fundamental organic reactions. These methods focus on the introduction of a chlorine atom onto the alkyl chain.
Halogenation of Alcohols
A common and reliable method for preparing chloroalkanes is through the nucleophilic substitution of alcohols. libretexts.orgchemguide.co.uk The hydroxyl group (-OH) of an alcohol is a poor leaving group, so it must first be converted into a better one. This is typically achieved by reacting the alcohol with a suitable chlorinating agent.
Common Chlorinating Agents and Conditions:
Thionyl Chloride (SOCl₂): This reagent is particularly effective for converting primary and secondary alcohols into the corresponding alkyl chlorides. libretexts.org A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org
Phosphorus Chlorides (PCl₃ and PCl₅): Phosphorus(III) chloride and phosphorus(V) chloride can also be used. libretexts.org The reaction with PCl₅ is often vigorous and can be used as a qualitative test for alcohols. libretexts.orglibretexts.org
Concentrated Hydrochloric Acid (HCl): Tertiary alcohols can be converted to tertiary chloroalkanes by reaction with concentrated HCl at room temperature. chemguide.co.uklibretexts.org However, this method is generally too slow for primary or secondary alcohols. chemguide.co.uklibretexts.org
| Alcohol Type | Reagent | Key Feature |
| Primary, Secondary | Thionyl Chloride (SOCl₂) | Gaseous byproducts simplify purification. |
| Primary, Secondary | Phosphorus(III) Chloride (PCl₃) | Effective conversion to alkyl chloride. |
| Tertiary | Concentrated Hydrochloric Acid (HCl) | Rapid reaction at room temperature. |
Hydrohalogenation of Alkenes
The addition of a hydrogen halide, such as hydrogen chloride (HCl), across the double bond of an alkene is a direct method for preparing a haloalkane. masterorganicchemistry.compressbooks.pub This electrophilic addition reaction involves the breaking of the alkene's pi bond and the formation of new C-H and C-Cl single bonds. masterorganicchemistry.com
The mechanism proceeds in two steps:
The alkene's pi bond acts as a nucleophile, attacking the electrophilic proton of HCl. This forms a carbocation intermediate and a chloride ion. pressbooks.pub
The chloride ion then acts as a nucleophile, attacking the carbocation to form the final chloroalkane product. pressbooks.pub
Regioselectivity (e.g., Markovnikov's Rule considerations)
When HCl adds to an unsymmetrical alkene, the regioselectivity of the reaction becomes critical. The outcome is generally governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has the greater number of hydrogen atoms. pressbooks.pubchemistrysteps.com
This rule is explained by the stability of the carbocation intermediate formed in the first step of the mechanism. The addition of the proton to the less substituted carbon results in the formation of a more substituted, and therefore more stable, carbocation. chemistrysteps.comlibretexts.org The halide then attacks this more stable carbocation. pressbooks.pub For a precursor like 4-methyl-1-pentene, the addition of HCl would be expected to yield 2-chloro-4-methylpentane as the major product due to the formation of the more stable secondary carbocation, not the desired 1-chloro isomer. Therefore, an anti-Markovnikov addition method would be required to synthesize the 1-chloro moiety from this specific alkene, which is typically achieved for HBr addition in the presence of peroxides via a radical mechanism. chemistrysteps.com
| Alkene Structure | Reaction | Governing Principle | Predicted Major Product |
| Unsymmetrical | Electrophilic Addition of HX | Markovnikov's Rule | Halogen on more substituted carbon |
| Symmetrical | Electrophilic Addition of HX | N/A | Single product |
Radical Chlorination Processes
Alkanes can be chlorinated via a free-radical chain reaction, typically initiated by heat or UV light. aakash.ac.inmasterorganicchemistry.com This process involves three main stages: initiation, propagation, and termination. aakash.ac.insavemyexams.comlibretexts.org
Initiation: The chlorine molecule (Cl₂) undergoes homolytic cleavage to form two highly reactive chlorine radicals. savemyexams.comlibretexts.org
Propagation: A chlorine radical abstracts a hydrogen atom from the alkane to form HCl and an alkyl radical. This alkyl radical then reacts with another Cl₂ molecule to form the chloroalkane product and a new chlorine radical, continuing the chain. savemyexams.com
Termination: The reaction stops when two radicals combine.
A significant drawback of radical chlorination is its lack of selectivity. masterorganicchemistry.comwikipedia.org If an alkane contains different types of C-H bonds (primary, secondary, tertiary), the reaction will produce a mixture of all possible monochlorinated isomers, as well as polychlorinated products. masterorganicchemistry.comlibretexts.orgwikipedia.org For an alkane like 4-methylpentane, this would lead to a complex mixture of products that would be difficult to separate, making it a generally unsuitable method for the targeted synthesis of a specific isomer like 1-chloro-4-methylpentane. masterorganicchemistry.com
Nucleophilic Substitution for Halogen Exchange
A key transformation in the potential synthesis of this compound involves the strategic manipulation of halide functionalities. Should a synthetic route proceed through a dihalogenated or otherwise functionalized precursor, nucleophilic substitution would be a critical step. For instance, if a synthetic intermediate such as 1-bromo-4-isocyanato-4-methylpentane were formed, a halogen exchange reaction could be employed to introduce the desired chlorine atom.
This transformation, typically an SN2 reaction, would involve reacting the bromo-intermediate with a chloride salt, such as sodium chloride (NaCl) or lithium chloride (LiCl), in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). The choice of solvent is crucial to solvate the cation of the salt, thereby liberating a "naked" and highly nucleophilic chloride anion to attack the primary carbon bearing the bromine atom.
Table 1: Factors Influencing Nucleophilic Halogen Exchange
| Factor | Influence on Reaction | Example Conditions |
| Leaving Group | A better leaving group (e.g., I⁻ > Br⁻ > Cl⁻) increases the reaction rate. | A bromo- or iodo-intermediate would be more reactive towards substitution with chloride. |
| Nucleophile | Higher concentration and nucleophilicity of the chloride source favor the reaction. | Use of a highly soluble chloride salt like LiCl in acetone. |
| Solvent | Polar aprotic solvents enhance the nucleophilicity of the chloride ion. | Acetone, Dimethylformamide (DMF), Acetonitrile (MeCN). |
| Temperature | Increased temperature generally increases the reaction rate. | Reaction may be heated to drive it to completion. |
Convergent and Divergent Synthetic Pathways to this compound
The construction of the target molecule can be approached through either a convergent or a divergent synthetic strategy, each with its own set of advantages and challenges.
Stepwise Functionalization and Derivatization
A divergent, or linear, synthesis would involve the sequential modification of a single starting material. For example, one could envision starting with 4-methyl-1-pentene. This alkene could first be subjected to a hydrohalogenation reaction, likely an anti-Markovnikov hydrochlorination, to install the chlorine at the C1 position, yielding 1-chloro-4-methylpentane. Subsequent steps would then focus on the introduction of the isocyanate group at the C4 position. This would likely involve a series of transformations, such as allylic halogenation followed by substitution and conversion to the isocyanate. This stepwise approach allows for the isolation and purification of intermediates, which can simplify reaction monitoring and troubleshooting.
One-Pot Reaction Sequences
A convergent approach, or a one-pot reaction sequence, would involve the synthesis of separate fragments of the molecule that are then combined in a later step. For instance, a fragment containing the 1-chloro-pentyl moiety could be synthesized separately from a precursor containing the isocyanate group. These two fragments would then be coupled to form the final product. One-pot sequences, while often more efficient in terms of step economy, require careful planning to ensure that the reagents and conditions for each step are compatible with one another.
Catalysis and Reaction Condition Optimization in the Synthesis
The efficiency and selectivity of the proposed synthetic routes would be highly dependent on the use of appropriate catalysts and the fine-tuning of reaction conditions.
Homogeneous and Heterogeneous Catalysis
In the context of synthesizing this compound, both homogeneous and heterogeneous catalysts could play a role. For instance, in a potential hydrochlorination step, a homogeneous catalyst might be employed to control the regioselectivity. If a Curtius or a related rearrangement were used to form the isocyanate group from a carboxylic acid precursor, a homogeneous acid or base catalyst would be essential.
Heterogeneous catalysts, such as transition metals supported on a solid matrix (e.g., palladium on carbon), could be utilized for hydrogenation or other reduction steps if the synthetic pathway required them. The advantage of heterogeneous catalysts lies in their ease of separation from the reaction mixture, which simplifies purification.
Solvent Effects and Reaction Media Engineering
The choice of solvent is a critical parameter that can significantly influence the outcome of a reaction. As mentioned in the context of nucleophilic substitution, polar aprotic solvents are ideal for SN2 reactions. For other potential steps, the polarity, proticity, and boiling point of the solvent would need to be carefully considered. For example, a reaction that generates water as a byproduct might be driven to completion by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.
Table 2: Potential Solvent Choices for Key Synthetic Steps
| Reaction Type | Desired Solvent Properties | Example Solvents |
| SN2 Halogen Exchange | Polar aprotic | Acetone, DMF, Acetonitrile |
| Hydrohalogenation | Non-polar or weakly polar | Dichloromethane, Diethyl ether |
| Isocyanate Formation (e.g., Curtius Rearrangement) | Inert, non-protic | Toluene, Benzene, Tetrahydrofuran (B95107) (THF) |
The engineering of the reaction media, including the use of phase-transfer catalysts or ionic liquids, could also be explored to enhance reaction rates and selectivities, particularly in reactions involving immiscible reactants.
In-Depth Analysis of Synthetic Methodologies for this compound
Scientific literature and publicly accessible chemical databases lack specific information regarding the synthetic methodologies for the compound This compound . Extensive searches for its preparation, including key parameters for industrial and laboratory scale synthesis, as well as the application of green chemistry principles, have yielded no specific results for this particular molecule.
The provided outline focuses on detailed aspects of its synthesis:
Green Chemistry Principles in the Synthesis of this compound
Use of Sustainable Reagents and Solvents
Without any documented synthetic routes, a discussion of temperature and pressure control, reaction efficiency, atom economy, or the use of sustainable reagents for this specific compound is not possible.
Generally, the synthesis of alkyl isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent. A hypothetical precursor for this compound would be 1-chloro-4-amino-4-methylpentane . However, information on the synthesis and properties of this potential intermediate is also unavailable.
Due to the absence of published research or patents detailing the preparation of this compound, a scientifically accurate and verifiable article adhering to the requested structure cannot be generated at this time. The following table lists the compounds relevant to this subject, though synthetic connections remain hypothetical.
Reactions Involving the Isocyanate Functional Group
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The reactivity of the isocyanate can be influenced by the nature of the substituent attached to the nitrogen atom. In the case of this compound, the isocyanate is tertiary, which can affect reaction rates and mechanisms compared to primary or secondary isocyanates. Electron-withdrawing groups attached to the isocyanate group generally increase its reactivity, while electron-donating groups decrease it. rsc.org
Nucleophilic Addition Reactions
Nucleophilic addition is the most common reaction pathway for isocyanates. This involves the attack of a nucleophile on the electrophilic carbon atom of the isocyanate group, leading to the formation of a stable addition product.
Isocyanates react with alcohols to form carbamates, also known as urethanes. kuleuven.be This reaction is of significant industrial importance, forming the basis of polyurethane chemistry. researchgate.net The reaction proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. nih.gov
The general mechanism involves the alcohol's oxygen atom attacking the isocyanate carbon, with the hydrogen atom subsequently transferring to the nitrogen atom. The reaction can be catalyzed by various compounds, including tertiary amines and organometallic compounds. researchgate.net Studies have shown that the reaction rate can be influenced by the solvent and the concentration of the alcohol, with evidence suggesting a multimolecular mechanism where alcohol associates may be the active reacting species. kuleuven.benih.gov Primary alcohols are generally more reactive than secondary alcohols. kuleuven.be
General Reaction: R-NCO + R'-OH → R-NH-CO-OR'
Expected Reaction for this compound: Cl-(CH₂)₃-C(CH₃)₂-NCO + R'-OH → Cl-(CH₂)₃-C(CH₃)₂-NH-CO-OR'
Table 1: Factors Influencing the Reaction of Isocyanates with Alcohols
| Factor | Influence on Reaction Rate | References |
| Alcohol Structure | Primary > Secondary > Tertiary | kuleuven.be |
| Catalyst | Tertiary amines and organometallic compounds generally increase the rate. | researchgate.netresearchgate.net |
| Solvent | The rate is dependent on the solvent's polarity and hydrogen-bonding capacity. | researchgate.net |
| Reactant Concentration | Higher alcohol concentrations can lead to an increased rate due to the formation of more reactive alcohol associates. | kuleuven.benih.govnih.gov |
Isocyanates readily react with primary and secondary amines to form substituted ureas. wikipedia.org This reaction is typically faster than the reaction with alcohols. umn.eduresearchgate.net The high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.
The mechanism involves the nucleophilic attack of the amine's nitrogen on the isocyanate's carbonyl carbon. The reaction is generally rapid and can often proceed without a catalyst. researchgate.net
General Reaction: R-NCO + R'₂NH → R-NH-CO-NR'₂
Expected Reaction for this compound: Cl-(CH₂)₃-C(CH₃)₂-NCO + R'₂NH → Cl-(CH₂)₃-C(CH₃)₂-NH-CO-NR'₂
Table 2: Relative Reactivity of Nucleophiles with Isocyanates
| Nucleophile | Product | General Reactivity | References |
| Primary Aliphatic Amine | Urea | Very High | umn.edu |
| Primary Aromatic Amine | Urea | High | umn.edu |
| Primary Alcohol | Carbamate (Urethane) | Moderate | kuleuven.be |
| Water | Unstable Carbamic Acid → Amine + CO₂ | Low to Moderate | wikipedia.orgresearchgate.net |
The reaction of isocyanates with water proceeds through an initial nucleophilic addition to form an unstable carbamic acid intermediate. researchgate.netstackexchange.com This intermediate then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgresearchgate.net The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea. This reaction is fundamental in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.orgresearchgate.net
Reaction Pathway:
R-NCO + H₂O → [R-NH-COOH] (Unstable Carbamic Acid)
[R-NH-COOH] → R-NH₂ + CO₂
R-NH₂ + R-NCO → R-NH-CO-NH-R (Urea Formation)
Expected Reaction for this compound:
Cl-(CH₂)₃-C(CH₃)₂-NCO + H₂O → [Cl-(CH₂)₃-C(CH₃)₂-NH-COOH]
[Cl-(CH₂)₃-C(CH₃)₂-NH-COOH] → Cl-(CH₂)₃-C(CH₃)₂-NH₂ + CO₂
Cl-(CH₂)₃-C(CH₃)₂-NH₂ + Cl-(CH₂)₃-C(CH₃)₂-NCO → (Cl-(CH₂)₃-C(CH₃)₂-NH)₂CO
Isocyanates can react with carboxylic acids, although the reaction pathway is more complex and can lead to different products depending on the conditions and the nature of the reactants. The initial reaction can form a mixed anhydride, which is often unstable. acs.org This intermediate can then decompose through several pathways, including decarboxylation to form an amide or reacting with another isocyanate molecule to form a urea and an acid anhydride. acs.orgresearchgate.net Under certain conditions, particularly with the use of a catalyst, carboxylic acids can add to isocyanides to form amides. chemistryviews.org
Other nucleophiles such as thiols can also react with isocyanates, typically in the presence of a base catalyst, to form thiocarbamates. researchgate.netcdnsciencepub.com
Cycloaddition Reactions
Isocyanates can participate in cycloaddition reactions, acting as a 2π component. These reactions are valuable for the synthesis of various heterocyclic compounds.
One of the most well-known cycloaddition reactions involving isocyanates is the [2+2] cycloaddition with alkenes to form β-lactams (2-azetidinones). researchtrends.netrsc.org This reaction is often facilitated by the use of highly reactive isocyanates, such as chlorosulfonyl isocyanate. researchtrends.net The mechanism can be either concerted or stepwise, depending on the electronic nature of the alkene. researchtrends.net
Isocyanates can also undergo [3+2] cycloaddition reactions with various three-atom components, such as aza-oxyallyl cations, to yield five-membered heterocyclic rings. researchgate.net Furthermore, they can act as dienophiles in [4+2] Diels-Alder reactions. wikipedia.org Isocyanide-based [4+1] cycloadditions have also been developed to synthesize a variety of five-membered heterocycles. rsc.org
Table 3: Common Cycloaddition Reactions of Isocyanates
| Reaction Type | Reactant Partner | Product | References |
| [2+2] Cycloaddition | Alkene | β-Lactam | researchtrends.netrsc.org |
| [3+2] Cycloaddition | Aza-oxyallyl cation | Five-membered heterocycle | researchgate.net |
| [4+2] Diels-Alder | Diene | Six-membered heterocycle | wikipedia.org |
| [4+1] Cycloaddition | Isocyanide (with various substrates) | Five-membered heterocycles | rsc.org |
Polymerization Chemistry of the Isocyanate Moiety
The isocyanate group is a key functional group in polymer chemistry, enabling the formation of a wide variety of polymeric materials. wikipedia.orgnih.gov
Homopolymerization of isocyanates can lead to the formation of polyisocyanates, which are nylon-1 polymers. This process is typically initiated by anionic or coordination catalysts. For this compound, the bulky tertiary substituent on the isocyanate nitrogen would likely result in a helical polymer chain, a common feature for polyisocyanates derived from chiral or sterically hindered monomers. The presence of the chlorine atom might require careful selection of the polymerization catalyst to avoid side reactions.
Copolymerization is the most common application of isocyanates in polymer synthesis. The reaction of this compound, a monofunctional isocyanate, would act as a chain-terminating or end-capping agent in reactions with difunctional or polyfunctional monomers like polyols and amines. If it were a diisocyanate, it would participate in the formation of the polymer backbone.
With Polyols: The reaction with polyols (compounds with multiple hydroxyl groups) would lead to the formation of polyurethanes. nih.govyoutube.com The isocyanate group reacts with the hydroxyl group to form a urethane (B1682113) linkage (-NH-C(=O)-O-).
With Amines: The reaction with amines (compounds with multiple amino groups) results in the formation of polyureas. google.comgoogle.com The isocyanate group reacts with the amino group to form a urea linkage (-NH-C(=O)-NH-). researchgate.net
The reactivity of the isocyanate group is generally higher towards amines than towards alcohols. qucosa.de
As mentioned, this compound can be a component in the synthesis of polyurethanes and polyureas, likely as an end-capping agent due to its monofunctionality with respect to the isocyanate group.
Polyurethanes: In a typical polyurethane formulation involving a diisocyanate and a polyol, the addition of this compound would control the molecular weight of the resulting polymer by terminating the chain growth. The resulting polyurethane would have a chlorinated alkyl group at the chain end.
Polyureas: Similarly, in a polyurea synthesis from a diisocyanate and a diamine, this compound would act as a chain terminator. google.comgoogle.com
Polyisocyanurates: Isocyanates can undergo cyclotrimerization to form a very stable six-membered isocyanurate ring, especially in the presence of specific catalysts such as tertiary amines, phosphines, or metal alkoxides. researchgate.netwikipedia.org If this compound were to trimerize, it would form a tris(4-chloro-1,1-dimethylbutyl)isocyanurate. In a system with diisocyanates, the formation of isocyanurate rings can act as cross-linking points, leading to the formation of rigid polyisocyanurate (PIR) foams. wikipedia.orgresearchgate.net
Table 2: Potential Polymerization Reactions of this compound
| Polymer Type | Comonomer(s) | Resulting Linkage | Role of this compound |
|---|---|---|---|
| Polyurethane | Polyol (e.g., Diol) | Urethane (-NH-C(=O)-O-) | Chain terminator |
| Polyurea | Polyamine (e.g., Diamine) | Urea (-NH-C(=O)-NH-) | Chain terminator |
Reactions Involving the Chlorinated Alkane Functional Group
The primary alkyl chloride functional group in this compound is susceptible to nucleophilic substitution reactions. The reactivity in these reactions is generally lower than that of the isocyanate group. Common nucleophilic substitution reactions include:
Reaction with Hydroxides: Treatment with a strong base like sodium hydroxide could lead to the substitution of the chlorine atom by a hydroxyl group, forming 4-isocyanato-4-methylpentan-1-ol.
Reaction with Alkoxides: Reaction with sodium alkoxides (e.g., sodium methoxide) would yield the corresponding ether.
Reaction with Amines: Reaction with ammonia or primary/secondary amines would result in the formation of the corresponding amine.
Reaction with Cyanide: Nucleophilic attack by a cyanide ion (e.g., from NaCN) would lead to the formation of a nitrile.
The choice of reaction conditions is crucial to ensure selective reaction at the chlorinated center without affecting the isocyanate group. Given the high reactivity of the isocyanate group towards many nucleophiles (especially amines and water), protecting the isocyanate group might be necessary for certain transformations at the chloroalkane site. The steric hindrance around the neopentyl-like carbon atom adjacent to the chlorine might slow down SN2 reactions. chegg.comchegg.com
Table 3: Potential Nucleophilic Substitution Reactions at the Chlorinated Center
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Hydroxide (OH⁻) | 4-isocyanato-4-methylpentan-1-ol | SN2 |
| Alkoxide (RO⁻) | 1-alkoxy-4-isocyanato-4-methylpentane | SN2 |
| Ammonia (NH₃) | 1-amino-4-isocyanato-4-methylpentane | SN2 |
Nucleophilic Substitution Reactions (S\textsubscriptN1 and S\textsubscriptN2 Pathways)
Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. These reactions can proceed through two main pathways: S\textsubscriptN1 (substitution nucleophilic unimolecular) and S\textsubscriptN2 (substitution nucleophilic bimolecular). The pathway taken depends on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com
For this compound, the chlorine atom is attached to a primary carbon. Generally, primary alkyl halides strongly favor the S\textsubscriptN2 pathway due to the low steric hindrance around the reaction center and the instability of the corresponding primary carbocation that would be formed in an S\textsubscriptN1 reaction. chegg.comquizlet.com The S\textsubscriptN2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This results in an inversion of stereochemistry if the carbon were chiral.
An S\textsubscriptN1 reaction, on the other hand, is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com While primary carbocations are highly unstable, rearrangements can sometimes occur to form more stable carbocations. In the case of this compound, a hydride shift could potentially lead to a more stable tertiary carbocation, but this is generally less likely for primary substrates compared to the direct S\textsubscriptN2 reaction. libretexts.org
| Reaction Pathway | Substrate Preference | Nucleophile | Solvent | Stereochemistry | Applicability to this compound |
| S\textsubscriptN2 | Methyl > Primary > Secondary | Strong, high concentration | Polar aprotic | Inversion | Highly favored due to the primary alkyl chloride. |
| S\textsubscriptN1 | Tertiary > Secondary | Weak | Polar protic | Racemization | Unlikely due to the instability of the primary carbocation. |
Oxygen nucleophiles, such as alkoxides (RO⁻) and carboxylates (RCOO⁻), can react with this compound. Given the primary nature of the alkyl chloride, these reactions are expected to proceed via an S\textsubscriptN2 mechanism.
With a strong nucleophile like an alkoxide (e.g., sodium ethoxide, NaOCH₂CH₃), a direct substitution would occur to yield an ether. The rate of this reaction would be dependent on the concentration of both the alkyl halide and the alkoxide.
Carboxylates are generally weaker nucleophiles than alkoxides but can still participate in S\textsubscriptN2 reactions, especially with a reactive substrate like a primary alkyl halide, to form an ester. The use of a polar aprotic solvent would enhance the nucleophilicity of the carboxylate and favor the S\textsubscriptN2 pathway.
It is important to note that strong, sterically hindered bases like potassium tert-butoxide (KOC(CH₃)₃) can favor elimination reactions over substitution. utdallas.edu
Nitrogen-containing nucleophiles can also displace the chloride in this compound through an S\textsubscriptN2 mechanism.
Amines (RNH₂, R₂NH, R₃N): Ammonia, primary, and secondary amines are good nucleophiles that would react to form primary, secondary, and tertiary amines, respectively. The reaction with a neutral amine initially forms an ammonium (B1175870) salt, which is then deprotonated to give the final amine product.
Azides (N₃⁻): The azide ion is an excellent nucleophile and would readily react to form an alkyl azide. This reaction is a common method for introducing a nitrogen group into a molecule.
Nitriles (R-C≡N): While nitriles themselves are very weak nucleophiles, their conjugate bases, carbanions formed by deprotonation of the α-carbon, can act as nucleophiles. A more common reaction involving a cyanide source is the use of cyanide ion (CN⁻), which is a good nucleophile and would lead to the formation of a nitrile, extending the carbon chain by one. chegg.com
Sulfur and phosphorus nucleophiles are generally soft and highly polarizable, making them excellent nucleophiles for S\textsubscriptN2 reactions.
Thiols (RSH) and Thiolates (RS⁻): Thiolates are particularly strong nucleophiles and would react rapidly with this compound to form thioethers (sulfides).
Phosphines (R₃P): Triphenylphosphine is a common phosphorus nucleophile that would react to form a phosphonium (B103445) salt.
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions result in the formation of a double bond (an alkene) through the removal of the chlorine atom and a proton from an adjacent carbon. libretexts.org These reactions can also proceed through two main mechanisms: E1 (elimination unimolecular) and E2 (elimination bimolecular).
The E2 reaction is a one-step, concerted process that is favored by strong, bulky bases and a high concentration of the base. youtube.commasterorganicchemistry.com The base removes a proton from the carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously. libretexts.org For an E2 reaction to occur, the hydrogen and the leaving group must be in an anti-periplanar conformation. youtube.com
The E1 reaction is a two-step process that begins with the formation of a carbocation intermediate, the same as in the S\textsubscriptN1 pathway. libretexts.orgmasterorganicchemistry.com This is the rate-determining step. In a subsequent fast step, a weak base removes a proton from an adjacent carbon to form the alkene. libretexts.org E1 reactions are favored by weak bases and polar protic solvents and often compete with S\textsubscriptN1 reactions. masterorganicchemistry.com
For this compound, being a primary alkyl halide, the E2 pathway is more likely than the E1 pathway, especially in the presence of a strong base. youtube.com The E1 mechanism is generally disfavored for primary substrates due to the high energy of the primary carbocation. libretexts.org
| Reaction Pathway | Substrate Preference | Base | Solvent | Stereochemistry | Applicability to this compound |
| E2 | Tertiary > Secondary > Primary | Strong, high concentration | Polar aprotic | Anti-periplanar required | Favored with strong, sterically hindered bases. |
| E1 | Tertiary > Secondary > Primary | Weak | Polar protic | No specific requirement | Unlikely due to primary carbocation instability. |
Treatment of this compound with a strong base, particularly a sterically hindered one like potassium tert-butoxide, would likely lead to the formation of 4-isocyanato-4-methylpent-1-ene (B6235977) via an E2 mechanism. utdallas.edu According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (more stable) alkene. openstax.org However, in this case, there is only one type of beta-hydrogen, so only one alkene product is possible. The use of a non-bulky strong base like sodium ethoxide might result in a mixture of the S\textsubscriptN2 substitution product and the E2 elimination product. masterorganicchemistry.com
Organometallic Reagent Formation (e.g., Grignard Reagents)
Alkyl halides can react with certain metals to form organometallic compounds. A prominent example is the formation of Grignard reagents by reacting an alkyl halide with magnesium metal in an ether solvent. libretexts.orgyoutube.com
The formation of a Grignard reagent from this compound would involve the insertion of magnesium into the carbon-chlorine bond. This would result in the formation of (4-isocyanato-4-methylpentyl)magnesium chloride.
Reaction: CH₃C(NCO)(CH₃)CH₂CH₂CH₂Cl + Mg → CH₃C(NCO)(CH₃)CH₂CH₂CH₂MgCl
This reaction must be carried out under anhydrous (dry) conditions, as Grignard reagents are strong bases and will react with any protic solvent, including water, to form an alkane. libretexts.orgyoutube.com The isocyanate group is highly electrophilic and would likely react with the newly formed Grignard reagent. This intramolecular reaction could lead to cyclization or polymerization, making the successful isolation of the Grignard reagent challenging. The high reactivity of the Grignard reagent with the isocyanate functionality within the same molecule is a significant consideration.
Interfunctional Group Reactivity and Tandem Transformations
The simultaneous presence of a chloroalkane and an isocyanate group opens the door to complex reaction sequences where both moieties participate.
Theoretically, this compound possesses the ideal structural backbone for intramolecular cyclization. Treatment with a suitable base could initiate a cascade of reactions. For instance, a nucleophile could displace the chloride ion, and if this nucleophile is part of a species that can subsequently react with the isocyanate group, a heterocyclic compound would be formed.
One of the most plausible intramolecular reactions would be the formation of a six-membered heterocyclic ring, specifically a substituted piperidin-2-one. This could be envisioned to occur under conditions that favor an initial intramolecular nucleophilic attack. However, no specific studies have been published to confirm this pathway or to identify the optimal conditions for such a transformation.
While the synthesis of piperidin-2-ones from related haloalkyl isocyanates has been documented in broader synthetic methodologies, specific studies focusing on this compound are absent from the literature. rsc.org
The differential reactivity of the chloro and isocyanato groups allows for sequential intermolecular reactions. The highly electrophilic carbon of the isocyanate group is prone to attack by a wide range of nucleophiles, including alcohols, amines, and water. researchgate.net This reaction is typically fast and can be catalyzed by bases. rsc.org
Following the reaction at the isocyanato group, the chloro group can undergo nucleophilic substitution. For example, reaction with an amino alcohol could first lead to the formation of a urethane, followed by an intramolecular cyclization via nucleophilic substitution of the chloride by the newly introduced hydroxyl or amino group, to form a larger heterocyclic structure.
A hypothetical reaction sequence is presented below:
| Reactant | Reagent | Potential Intermediate Product | Potential Final Product |
| This compound | Aminoethanol | Urethane with a terminal chloro group | Cyclic ether or amine |
| This compound | Diamine | Urea with a terminal chloro group | N-substituted cyclic amine |
This table represents theoretical reaction pathways and products. No experimental data for these specific reactions involving this compound has been found in the scientific literature.
Mechanistic Investigations and Kinetic Studies
A deep understanding of the reaction mechanisms and kinetics is crucial for controlling the outcome of chemical transformations. For this compound, such detailed studies are currently not available.
The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. mt.comrsc.orgnih.gov For the proposed intramolecular cyclization of this compound, one might expect to observe the formation of a transient zwitterionic or a neutral cyclic intermediate prior to the final product.
In the context of related isocyanate reactions, intermediates such as carbamates and allophanates have been detected in reactions with alcohols. rsc.org For reactions involving electron-rich alkenes, 1,4-diradical intermediates have been proposed in cycloadditions with chlorosulfonyl isocyanate. researchtrends.net However, no such intermediates have been characterized for the title compound.
Kinetic studies provide quantitative data on reaction rates and the factors that influence them. The determination of rate laws and activation parameters (activation energy, enthalpy, and entropy of activation) is essential for optimizing reaction conditions and understanding the transition state structure.
General kinetic studies on isocyanate reactions are abundant. For example, the cyclotrimerization of phenyl isocyanate has been shown to be second order with respect to the isocyanate concentration. researchgate.net The reaction of isocyanates with alcohols is typically first order in both isocyanate and alcohol. researchgate.net However, no kinetic data specifically for reactions of this compound have been published.
A hypothetical table of kinetic parameters for the intramolecular cyclization is presented below to illustrate the type of data that would be sought in such a study.
| Parameter | Hypothetical Value |
| Rate Law | Rate = k[this compound][Base] |
| Rate Constant (k) at 298 K | Not Determined |
| Activation Energy (Ea) | Not Determined |
| Enthalpy of Activation (ΔH‡) | Not Determined |
| Entropy of Activation (ΔS‡) | Not Determined |
This table is for illustrative purposes only, as no experimental kinetic data for this specific reaction is available.
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms and transition states. nih.gov Such studies can provide detailed three-dimensional structures of transition states and calculate their energies, offering insights that are often difficult to obtain experimentally.
For the intramolecular cyclization of this compound, computational studies could model the transition state for the ring-closing step, providing information on bond-forming and bond-breaking processes. Similar computational studies have been performed for the cycloaddition of isocyanates with various partners and for the intramolecular cyclization of other bifunctional molecules. nih.govresearchgate.net
A search of the literature reveals no computational studies specifically focused on the transition states of reactions involving this compound.
Modifications of the Isocyanate Group
The isocyanate moiety (–N=C=O) is an electrophilic functional group susceptible to attack by a wide range of nucleophiles. Its reactions are fundamental to polyurethane chemistry and provide robust methods for creating various derivatives.
The addition of nucleophiles across the N=C bond of the isocyanate is a primary route to functionalized derivatives.
Urethanes (Carbamates): The reaction of the isocyanate group with alcohols or phenols yields urethanes. This reaction is exothermic and can be catalyzed by bases, most commonly tertiary amines or organometallic compounds, to increase the reaction rate. poliuretanos.net The general reactivity trend for alcohols with isocyanates is primary > secondary > tertiary.
Ureas: The reaction with primary or secondary amines is typically faster than with alcohols and results in the formation of substituted ureas. researchgate.netcommonorganicchemistry.com No catalyst is generally required for this transformation. commonorganicchemistry.com
Allophanates and Biurets: At elevated temperatures, typically above 110–120°C, the N-H bond present in a newly formed urethane or urea can react with another molecule of isocyanate. researchgate.net The reaction with a urethane yields an allophanate, while the reaction with a urea produces a biuret. researchgate.netgoogle.com These reactions create cross-linking in polymer systems and are often considered side reactions unless specifically desired. The formation of both is reversible. researchgate.net
Table 1: Derivatization Reactions of the Isocyanate Group
| Derivative | Nucleophile | Product Structure | General Conditions |
|---|---|---|---|
| Urethane | Alcohol (R'-OH) | R-NH-C(=O)O-R' | Room temperature; often requires a catalyst (e.g., tertiary amine). poliuretanos.netacs.org |
| Urea | Amine (R'R''NH) | R-NH-C(=O)NR'R'' | Room temperature; generally proceeds without a catalyst. commonorganicchemistry.com |
| Allophanate | Urethane | R-N(C(=O)O-R')C(=O)NH-R | Requires excess isocyanate and elevated temperatures (>110°C). researchgate.net |
| Biuret | Urea | R-N(C(=O)NH-R')C(=O)NH-R | Requires excess isocyanate and elevated temperatures (>120°C). researchgate.net |
R represents the 1-chloro-4-methylpentan-4-yl group.
Beyond simple addition reactions, the isocyanate group can undergo self-condensation reactions to form more complex structures.
Carbodiimides: In the presence of specific catalysts, such as phosphine (B1218219) oxides (e.g., 3-methyl-1-phenyl-2-phospholene-l-oxide, MPPO), isocyanates can undergo a dimerization reaction that results in the formation of a carbodiimide (B86325) with the extrusion of carbon dioxide (CO₂). nih.gov This reaction is a key industrial process for modifying isocyanates. nih.gov
Isocyanurates: Isocyanates can undergo cyclotrimerization to form highly stable 1,3,5-triazine-2,4,6-trione rings, known as isocyanurates. This reaction is catalyzed by a variety of compounds, including metal carboxylates (like potassium acetate), phosphines, and tertiary amines. acs.orgresearchgate.netrsc.orgnih.gov This process is widely used to create cross-linked networks in polyurethane foam and coating applications, enhancing thermal stability. nih.govumicore.com
Table 2: Self-Condensation Reactions of the Isocyanate Group
| Product | Reaction Type | Catalyst Examples | Key Features |
|---|---|---|---|
| Carbodiimide | Catalytic Dimerization | Phosphine oxides (e.g., MPPO) | Two isocyanate molecules couple with the elimination of one CO₂ molecule. nih.gov |
Modifications of the Chlorinated Alkane Group
The tertiary alkyl chloride portion of the molecule presents a different set of synthetic opportunities and challenges, primarily centered on substitution and elimination reactions.
The Finkelstein reaction is a classic SN2 method for halogen exchange, typically involving the reaction of an alkyl chloride or bromide with sodium iodide in acetone. wikipedia.orgncert.nic.in The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.org
However, the substrate , this compound, is a tertiary alkyl halide. Tertiary halides are generally considered unreactive towards SN2 reactions due to significant steric hindrance at the reaction center, which prevents the required backside attack by the nucleophile. wikipedia.orgrutgers.edu Therefore, a classic Finkelstein reaction is unlikely to proceed efficiently. Any conditions forceful enough to promote substitution would likely favor an SN1 mechanism or, more probably, an E1 or E2 elimination pathway. masterorganicchemistry.comlibretexts.org
Nucleophilic substitution at the tertiary carbon is inherently difficult. SN2 reactions are sterically hindered, while SN1 reactions, which proceed through a tertiary carbocation intermediate, are often plagued by competing elimination reactions (E1). libretexts.orgquora.commsu.edu
Ethers: The reaction with strong bases like sodium alkoxides (e.g., sodium ethoxide) would strongly favor the E2 elimination pathway over SN2 substitution.
Thioethers: Thiolates are excellent nucleophiles and can sometimes effect substitution where alkoxides fail. organic-chemistry.org Reaction with a nucleophile like sodium thiophenoxide could potentially yield the corresponding thioether, although competition from elimination remains a significant factor. researchgate.net
Nitriles: The synthesis of nitriles via substitution with cyanide ions (e.g., KCN, NaCN) on a tertiary halide is also challenging. Alternative reagents, such as trimethylsilyl (B98337) cyanide (TMSCN) with a Lewis acid catalyst, are sometimes used for the cyanation of tertiary substrates. nih.gov It is noteworthy that such reactions can sometimes yield isonitriles as the major product. nih.govnih.gov
Table 3: Potential Nucleophilic Substitution Reactions of the Alkyl Chloride Group
| Desired Product | Nucleophile | Typical Reagents | Likely Outcome/Competing Reaction |
|---|---|---|---|
| Iodoalkane | Iodide (I⁻) | NaI in acetone | Finkelstein (SN2) is highly disfavored; elimination is likely. wikipedia.orgrutgers.edu |
| Ether | Alkoxide (R'O⁻) | NaOR' | E2 elimination is strongly favored over substitution. youtube.com |
| Thioether | Thiolate (R'S⁻) | NaSR' | Substitution is more plausible than with alkoxides, but elimination remains a major competitor. organic-chemistry.org |
Given the tertiary nature of the alkyl chloride, elimination reactions are often the most favorable pathway, especially when treated with a base. wikipedia.orgyoutube.com This dehydrohalogenation reaction removes the chlorine atom and a hydrogen atom from an adjacent (beta) carbon to form an alkene.
To specifically promote elimination while minimizing substitution, a strong, non-nucleophilic, sterically hindered base is typically employed. youtube.com A prime example is potassium tert-butoxide (t-BuOK). youtube.com The bulky nature of this base makes it difficult to act as a nucleophile at the sterically crowded tertiary carbon, so it preferentially abstracts a proton from one of the less hindered beta-positions, leading to the formation of a double bond via an E2 mechanism. youtube.comyoutube.com Due to the structure of this compound, elimination can result in a mixture of isomeric alkenes.
Synthesis of Structurally Related Isocyanates and Halogenated Compounds
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships by modifying the molecular framework. Key strategies involve altering the carbon chain length, introducing or changing branching patterns, and creating stereochemical diversity. These modifications rely on versatile synthetic methodologies applicable to both the isocyanate and halogenated functionalities.
Homologation and Dehomologation Strategies
Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit, and its reverse, dehomologation, are fundamental strategies for systematically modifying the length of the alkyl chain in halogenated isocyanates.
A primary method for extending the carbon chain of a haloalkane precursor is through the Kolbe nitrile synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide with a cyanide ion, typically from sodium or potassium cyanide, which adds one carbon atom to the chain. wikipedia.orglibretexts.org The reaction is generally carried out by heating the alkyl halide under reflux with an ethanolic solution of the cyanide salt. chemguide.co.uk
For an analog of the parent compound, a starting alkyl halide can be reacted with sodium cyanide to produce a nitrile. This reaction proceeds via an SN2 mechanism, where the cyanide ion's carbon atom acts as the nucleophile. wikipedia.org The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) is particularly advantageous as it can accommodate more sterically hindered alkyl halides and minimize side reactions. wikipedia.org
CH₃-R-CH₂-X + NaCN → CH₃-R-CH₂-CN + NaX
Once formed, the nitrile group is a versatile synthetic handle that can be converted into other functionalities to enable further chain extension or to yield the final target molecule. For instance, the nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytically hydrogenated. libretexts.org Alternatively, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistryguru.com.sg These transformations open pathways to a variety of derivatives with extended carbon chains.
Variations in Alkyl Chain Length and Branching
Synthesizing analogs with different alkyl chain lengths or branching patterns typically begins with the selection or synthesis of an appropriate alkane or alcohol precursor. Radical halogenation of alkanes is a common method to introduce a halogen, which can then be converted to other functional groups. youtube.comyoutube.com
The halogenation of alkanes with chlorine or bromine, often initiated by UV light or heat, proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps. youtube.comyoutube.com For alkanes larger than ethane, this reaction can lead to a mixture of isomeric products. libretexts.org For example, the chlorination of propane (B168953) yields both 1-chloropropane (B146392) and 2-chloropropane. libretexts.orgyoutube.com The selectivity of the halogenation can be influenced by the halogen used; bromination is generally slower and more selective than chlorination. libretexts.org
By starting with alkanes of varying lengths (e.g., pentane (B18724), heptane) or with different branching structures, a diverse library of alkyl halide precursors can be generated. These halides can then serve as substrates for conversion into isocyanates through established methods, such as reaction with a cyanate (B1221674) salt or via multi-step sequences involving amine formation followed by phosgenation or a phosgene-free equivalent. wikipedia.org For instance, the reaction kinetics for the formation of urethanes have been studied using alcohols with varying alkyl chain lengths, highlighting the importance of the alkyl chain structure in reactivity. researchgate.net
Stereoselective Synthesis of Chiral Analogs
The introduction of chirality into analogs of this compound is crucial for investigating the stereochemical requirements of potential biological targets. This is achieved through diastereoselective and enantioselective synthetic methods, often employing chiral auxiliaries or catalysts to control the formation of new stereocenters.
Diastereoselective and Enantioselective Approaches
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. A notable approach involves the asymmetric copolymerization of meso-epoxides with isocyanates. nih.gov Research has shown that chiral biphenol-linked bimetallic Co(III) complexes can catalyze this reaction effectively, yielding optically active polyurethanes with high enantioselectivity (up to 94% enantiomeric excess). nih.gov The steric properties of the catalyst's ligands were found to be critical for both catalytic activity and the degree of enantioselectivity. nih.gov
Another powerful strategy is the catalytic reductive coupling of isocyanates with racemic tertiary alkyl halides. acs.org This enantioconvergent method, enabled by chiral cobalt catalysts, can construct sterically congested chiral amides with α-quaternary stereocenters, achieving excellent enantioselectivity (up to 99% ee). acs.org While the product is an amide, the key step involves the stereoselective addition to the isocyanate, demonstrating a method for creating complex chiral architecture from isocyanate precursors. acs.org
Diastereoselective reactions are employed when the molecule already contains a stereocenter and a new one is being created. The existing center influences the stereochemical outcome of the reaction. The synthesis of specific E/Z-diastereomers of isocyanoalkene antibiotics illustrates the importance of stereocontrol in building complex molecules with isocyanide functionalities, which are structurally related to isocyanates. nsf.gov
Use of Chiral Auxiliaries and Catalysts
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis. wikipedia.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type/Class | Typical Application | Reference |
|---|---|---|---|
| Evans' Auxiliaries | Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | wikipedia.org |
| Oppolzer's Sultam | Camphorsultam | Asymmetric conjugate additions, alkylations | wikipedia.org |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylation of amides | wikipedia.org |
| BINOL | 1,1'-Binaphthyl-2,2'-diol | Ligand for metal catalysts, chiral proton source | wikipedia.org |
Chiral catalysts offer a more atom-economical approach to enantioselective synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. Various metal-catalyst systems have been developed for reactions involving isocyanates and related compounds.
Table 2: Examples of Chiral Catalysts for Isocyanate and Isocyanide Reactions
| Catalyst System | Reaction Type | Outcome | Reference(s) |
|---|---|---|---|
| Chiral Mn-salen complex | Asymmetric C-H isocyanation | Synthesis of chiral ureas | researchgate.net |
| Chiral ferrocenylphosphine-Au(I) complex | Enantioselective [3+2] cycloaddition of isocyanides | Synthesis of chiral oxazolines | sci-hub.se |
| Biphenol-linked bimetallic Co(III) complexes | Asymmetric copolymerization of epoxides and isocyanates | Optically active polyurethanes (up to 94% ee) | nih.gov |
| Chiral Nickel catalysts | Enantioselective polymerization of isocyanides | Optically active helical polymers | acs.org |
| Chiral Cobalt complexes | Asymmetric reductive coupling of isocyanates | Chiral amides with quaternary stereocenters (up to 99% ee) | acs.org |
The use of an isocyanate derived from the amino acid phenylalanine has been shown to incorporate a chiral component into a molecule, highlighting the potential for using readily available chiral pool starting materials in these syntheses. nih.gov Furthermore, palladium(II)-catalyzed reactions have been developed for the highly regio- and stereoselective synthesis of N-tosyl allylic amines from allylic alcohols and tosyl isocyanate, demonstrating the utility of catalytic methods in controlling stereochemistry in reactions involving isocyanate functionalities. organic-chemistry.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these methods excellent for functional group identification. hopto.orgwiley.com For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. libretexts.org For a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org
The vibrational spectrum of 1-chloro-4-isocyanato-4-methylpentane is dominated by absorptions from its key functional groups.
Isocyanate Group (-NCO): The isocyanate group provides one of the most intense and diagnostically useful bands in the IR spectrum. The asymmetric stretching vibration (νas) of the -N=C=O group appears as a very strong, sharp absorption in a relatively clear region of the spectrum, typically between 2250 and 2280 cm⁻¹. researchgate.netuvic.ca The presence of this intense band is a definitive indicator of the isocyanate functionality.
Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration (ν) is found in the fingerprint region of the infrared spectrum. This absorption typically occurs in the range of 850–550 cm⁻¹. orgchemboulder.comresearchgate.net The exact position can be influenced by the conformation of the alkyl chain, and multiple bands may appear if different conformers are present at room temperature. researchgate.netdocbrown.info While this band is less intense and specific than the isocyanate stretch, its presence is a key piece of corroborating evidence for the structure.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|---|
| Isocyanate (-NCO) | Asymmetric Stretch | IR | 2250 - 2280 | Strong, Sharp |
| Carbon-Chlorine (C-Cl) | Stretch | IR, Raman | 550 - 850 | Medium to Strong |
| Alkyl C-H | Stretch | IR, Raman | 2850 - 3000 | Medium to Strong |
| Methylene (B1212753) (-CH₂-) | Bend (Scissoring) | IR | ~1465 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. measurlabs.com For this compound (molecular formula C₇H₁₂ClNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass. rsc.orgbohrium.com
The theoretical monoisotopic mass of this compound is 161.06075 Da. uni.lu HRMS analysis would aim to measure this value with a precision in the low parts-per-million (ppm) range. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks separated by approximately 2 Da, in a ratio of roughly 3:1, which serves as a definitive confirmation of the presence of a single chlorine atom in the molecule. researchgate.net
Table 2: Theoretical Mass Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClNO | uni.lu |
| Monoisotopic Mass | 161.06075 Da | uni.lu |
| Theoretical M+ Peak (³⁵Cl) | 161.06075 | Calculated |
| Theoretical M+2 Peak (³⁷Cl) | 163.05780 | Calculated |
| Isotopic Ratio (M+ : M+2) | ~3:1 | Standard Isotopic Abundance |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for separating and identifying volatile compounds in a mixture. bohrium.com This technique is highly effective for assessing the purity of this compound and identifying any volatile impurities or by-products from its synthesis. mdpi.com
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column. libretexts.org The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and identification. acs.org The fragmentation pattern of this compound would be expected to show characteristic losses of the chloroalkyl chain and the isocyanate group.
Derivatization techniques are sometimes employed to enhance the stability and volatility of isocyanates for GC-MS analysis. mdpi.comjksoeh.org
For analyzing non-volatile impurities, thermal degradation products, or oligomers that may be present alongside this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. diva-portal.org Isocyanates are highly reactive and are often derivatized before LC-MS analysis to form stable products. nih.gov Reagents such as 1-(2-methoxyphenyl)piperazine (B120316) are used to create urea (B33335) derivatives that are readily analyzed. nih.gov
The LC separates the components of the mixture in the liquid phase, and the eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and often allows for the observation of the molecular ion of the derivative. nih.gov LC-MS/MS (tandem mass spectrometry) can provide even greater selectivity and sensitivity for quantifying trace levels of isocyanate-related species. researchgate.net
Chromatographic Separation Techniques
Chromatography is fundamental to isolating and quantifying this compound, ensuring its purity.
Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), is a standard method for determining the purity of volatile compounds like this compound. nih.govbirchbiotech.com The ECD is particularly sensitive to halogenated compounds and would be an excellent choice for detecting this analyte with high sensitivity. nih.gov
The sample is separated on a capillary column, and the retention time of the main peak is compared to that of a certified reference standard for identification. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. birchbiotech.com Method 8081B from the EPA provides a framework for the analysis of organochlorine compounds by GC, which can be adapted for this specific molecule. epa.gov
Table 3: Example GC Parameters for Purity Analysis of a Volatile Organochlorine Compound
| Parameter | Setting | Rationale |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID x 0.25 µm film) | A non-polar column suitable for separating a wide range of volatile organic compounds. libretexts.org |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A temperature program allows for the separation of compounds with different boiling points. nih.gov |
| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) | ECD offers high sensitivity for the chloro- group. nih.gov FID provides a general response for all organic components. |
| Carrier Gas | Helium or Nitrogen | Inert gases to carry the sample through the column. |
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of this compound. Given the high reactivity of the isocyanate group (-NCO) with protic solvents like water and alcohols, specialized HPLC methods are required.
Typically, the analysis involves derivatization of the isocyanate group prior to chromatographic separation. A common derivatizing agent is dibutylamine, which reacts with the isocyanate to form a stable urea derivative. This derivative can then be readily analyzed using reversed-phase HPLC with a UV detector. The choice of a C18 column is standard for such separations, providing excellent resolution of the derivatized analyte from potential impurities.
For purification purposes, preparative HPLC can be employed. The conditions would be scaled up from the analytical method, using a larger column and higher flow rates. The selection of the mobile phase is critical to avoid reaction with the isocyanate. A mixture of hexane (B92381) and isopropanol (B130326) is often used in normal-phase chromatography for the purification of isocyanates.
Table 1: Illustrative HPLC Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Derivatizing Agent | Dibutylamine |
Size-Exclusion Chromatography (SEC) for Polymeric Products
When this compound is used as a monomer or a chain-terminating agent in polymerization reactions, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for characterizing the resulting polymeric products. SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (Mn, Mw) and the polydispersity index (PDI).
The analysis of polyurethanes or other polymers derived from this isocyanate would typically be carried out in a solvent like tetrahydrofuran (B95107) (THF), which is a good solvent for many polymers and is compatible with common SEC columns. A series of polystyrene standards with known molecular weights are used to calibrate the system and generate a calibration curve, from which the molecular weight of the sample polymer can be determined.
Table 2: Typical SEC Parameters for Polyurethane Analysis
| Parameter | Value |
| Columns | 2 x Mixed-Bed Polystyrene-Divinylbenzene, 7.5 mm x 300 mm |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene Standards |
X-ray Crystallography for Molecular Structure Determination (if Crystalline)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its crystalline state. If this compound can be obtained as a single crystal of suitable quality, this technique can provide precise bond lengths, bond angles, and conformational information.
The process involves mounting a single crystal on a goniometer and irradiating it with a focused beam of X-rays. The diffraction pattern produced is collected on a detector. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined. This would unequivocally confirm the connectivity of the chloro, isocyanato, and methyl groups on the pentane (B18724) backbone. However, obtaining single crystals of a liquid or low-melting solid like many aliphatic isocyanates can be challenging and may require specialized crystallization techniques at low temperatures.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and chlorine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C7H12ClNO.
This comparison serves as a crucial verification of the compound's stoichiometry and purity. A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.
Table 3: Theoretical Elemental Composition of this compound (C7H12ClNO)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 52.01 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 7.49 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.94 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.67 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.90 |
| Total | 161.65 | 100.00 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and geometry of molecules. However, no published studies were found that apply these methods to 1-chloro-4-isocyanato-4-methylpentane.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure and three-dimensional arrangement of atoms in a molecule. Typically, DFT calculations would provide optimized molecular geometry, bond lengths, bond angles, and dihedral angles. For this compound, such calculations would elucidate the spatial relationship between the chloro, isocyanato, and methyl groups. At present, there are no available DFT data for this compound in the public domain.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These high-level calculations provide very accurate electronic structure characterizations. A comprehensive search did not yield any studies that have employed ab initio methods to characterize this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data. Computational methods can forecast Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. This information is invaluable for interpreting experimental spectra and confirming molecular structure. Regrettably, there are no published computational predictions of the spectroscopic parameters for this compound.
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in understanding the step-by-step pathways of chemical reactions. This involves mapping the energy landscape of a reaction to identify the most likely mechanism.
Potential Energy Surface Mapping
A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (reactants and products) and the high-energy transition states that connect them. There is currently no literature available on the potential energy surface mapping for any reaction involving this compound.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To fully understand a reaction mechanism, it is crucial to locate the transition state, which is the highest energy point along the reaction pathway. Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species. No studies detailing transition state localization or IRC analysis for reactions of this compound have been published.
Catalytic Cycle Simulations
The simulation of catalytic cycles is crucial for understanding the reaction mechanisms involving isocyanates, such as the formation of urethanes. The reaction of an isocyanate with an alcohol is a cornerstone of polyurethane chemistry. rsc.org Computational studies, typically employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of these reactions, both with and without catalysts.
For the reaction of this compound with an alcohol, two primary catalyzed pathways are generally considered: base-catalysis and acid-catalysis.
Base-Catalyzed Mechanism: Nitrogen-containing compounds, such as tertiary amines, are common catalysts for urethane (B1682113) formation. nih.govmdpi.com A general mechanism involves the formation of a complex between the alcohol and the catalyst. mdpi.com Subsequently, the isocyanate joins this complex, and a proton transfer from the alcohol to the catalyst facilitates the nucleophilic attack of the alkoxide on the isocyanate's carbonyl carbon. mdpi.com Computational studies on model systems like phenyl isocyanate and methanol (B129727) have shown that the presence of an amine catalyst can significantly lower the activation energy barrier of the reaction by over 100 kJ/mol compared to the uncatalyzed reaction. nih.govmdpi.com
Acid-Catalyzed Mechanism: Organic acids can also effectively catalyze urethane synthesis. mdpi.com The mechanism involves the protonation of the isocyanate's nitrogen or oxygen atom by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol. Studies on the phenyl isocyanate and butan-1-ol system with catalysts like trifluoromethanesulfonic acid have demonstrated a significant reduction in the activation energy. mdpi.com
The following table, based on data from analogous systems, illustrates the typical effect of catalysts on the activation energy of urethane formation.
| Reaction System | Catalyst | Activation Energy (ΔE₀, kJ/mol) | Reference |
|---|---|---|---|
| Phenyl Isocyanate + Methanol | None | ~130-140 | nih.govmdpi.com |
| Phenyl Isocyanate + Methanol | Amine Catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane) | ~25-35 | nih.govmdpi.com |
| Phenyl Isocyanate + Butan-1-ol | Trifluoromethanesulfonic Acid | ~40-50 | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. Such simulations model the atomic motions of a molecule over time, providing insights into preferred conformations and the dynamics of conformational changes. nih.gov
For aliphatic isocyanates, MD simulations are particularly important for understanding how the alkyl chain's flexibility influences the reactivity and interactions of the isocyanate group. nih.govmdpi.com A significant challenge in performing accurate MD simulations for these molecules has been the lack of well-parameterized force fields. nih.govmdpi.com Recent research has focused on developing specific force fields for aliphatic isocyanates to improve the accuracy of predicted physical properties, such as viscosity and density. mdpi.com These improved models allow for a more realistic representation of intermolecular interactions, which are dominated by dispersion forces and specific interactions involving the isocyanate group and isocyanurate rings in polyisocyanates. mdpi.comresearchgate.net
| Simulation Aspect | Key Information Obtainable for this compound | Relevance |
|---|---|---|
| Conformational Population Analysis | Distribution of dihedral angles (e.g., C-C-C-C backbone, C-C-N-C) | Identifies the most stable conformers and their relative populations, affecting physical properties. |
| Radial Distribution Functions | Probability of finding atoms at a certain distance from each other | Provides insight into liquid-state structure and intermolecular packing. |
| End-to-End Distance | Distance between the chloro- and isocyanato- functional groups | Characterizes the overall molecular shape and potential for intramolecular interactions. |
Advanced Computational Methods for Chemical Space Exploration
The concept of "chemical space" encompasses all possible molecules that could be created. Given its vastness, advanced computational methods are essential for navigating this space to find molecules with specific desired properties. mit.educhemrxiv.org For a functionalized molecule like this compound, these methods can be used to explore derivatives and related structures for various applications.
Generative models, often based on artificial intelligence and machine learning, can propose novel molecular structures that are likely to have desired characteristics. nih.gov These models can be trained on known chemical data to learn the underlying rules of chemical stability and functionality. For isocyanates, such models could be designed to generate new structures with tailored reactivity, or to be used as monomers for polymers with specific thermal or mechanical properties. nih.gov
Another approach is high-throughput virtual screening, where large libraries of virtual compounds are computationally evaluated for their properties. mit.edu This can be applied to find, for instance, new catalysts for reactions involving this compound or to identify potential applications for the molecule itself by docking it into the active sites of biological targets. Quantum-based molecular generators are an emerging technology that leverages quantum computing to explore chemical space more efficiently. nih.gov
| Computational Method | Application to Isocyanate Chemistry | Potential Outcome |
|---|---|---|
| Generative Adversarial Networks (GANs) | Design of novel isocyanate-containing monomers | New building blocks for functional polymers. |
| Bayesian Optimization | Efficiently search chemical space for molecules with optimal properties | Discovery of isocyanates with enhanced reactivity or stability. nih.gov |
| Quantum-based Molecular Generators | Generation of valid molecular structures with fewer parameters than classical models | More efficient exploration of the chemical space around functionalized isocyanates. nih.gov |
Computational Design of Novel Synthetic Routes and Functional Materials
Computational chemistry is increasingly used not only to analyze existing molecules and reactions but also to proactively design new ones. This includes the in silico design of synthetic pathways and the prediction of properties for novel functional materials.
Design of Synthetic Routes: Theoretical calculations can be employed to evaluate the feasibility of potential synthetic routes before any experimental work is undertaken. nih.gov By calculating the reaction energies and activation barriers for each step in a proposed synthesis, chemists can identify the most promising pathways and avoid those that are energetically unfavorable. nih.gov For a molecule like this compound, computational methods could be used to explore different strategies for its synthesis, for example, by comparing different halogenation or isocyanation reactions on a precursor molecule.
Design of Functional Materials: Isocyanates are fundamental building blocks for a wide range of polymeric materials, most notably polyurethanes. google.com Computational modeling can be used to predict the properties of polymers derived from novel monomers like this compound. By simulating the polymerization process and the resulting polymer structure, properties such as mechanical strength, thermal stability, and degradation behavior can be estimated. uni-due.de This allows for the rational design of new functional materials with tailored characteristics, such as creating polyurethanes with enhanced fire resistance due to the presence of chlorine, or with specific adhesive properties. nih.govacs.org
Applications in Advanced Chemical Synthesis and Materials Science
Building Block in Complex Organic Synthesis
The dual reactivity of 1-chloro-4-isocyanato-4-methylpentane allows for its sequential or orthogonal functionalization, making it an attractive starting material for the synthesis of a variety of complex organic structures.
Precursor for Heterocyclic Compounds
The presence of an electrophilic isocyanate group and a carbon atom susceptible to nucleophilic substitution (the chloromethyl group) within the same molecule provides a strategic advantage for the construction of heterocyclic systems. Intramolecular cyclization can be envisioned as a key strategy for synthesizing a range of nitrogen-containing heterocycles. researchgate.netresearchgate.net
For instance, reaction with a nucleophile that can first add to the isocyanate and subsequently displace the chloride via an intramolecular reaction would lead to the formation of various ring systems. The specific heterocycle formed would depend on the nature of the nucleophile employed.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Nucleophile | Intermediate | Potential Heterocycle |
| Ammonia (B1221849) | Urea (B33335) derivative | Substituted piperidinone |
| Primary Amine | Substituted urea | N-substituted piperidinone |
| Hydrazine | Semicarbazide derivative | 1,2-diazacyclohexan-3-one derivative |
| Hydroxylamine | Hydroxyurea derivative | 1,2-oxazinan-3-one derivative |
The reaction sequence would typically involve the initial, rapid reaction of the nucleophile with the highly electrophilic isocyanate group. The subsequent intramolecular cyclization, an SN2 reaction, would then form the heterocyclic ring. The gem-dimethyl group on the carbon bearing the isocyanate would sterically hinder reactions at that center, directing reactivity towards the isocyanate and the primary chloride.
Intermediate in Multi-Step Total Syntheses
In the context of total synthesis, this compound could serve as a versatile linchpin, enabling the connection of two different molecular fragments. The isocyanate and chloroalkyl functionalities can be addressed in a stepwise manner with different reagents, allowing for the controlled assembly of complex molecular architectures.
For example, the isocyanate could be reacted with a valuable, multifunctional fragment containing a nucleophilic group (e.g., an alcohol or amine). The resulting adduct, now bearing a chloroalkyl chain, could then be subjected to a second reaction, such as a substitution or a coupling reaction, to introduce another part of the target molecule. This sequential reactivity is a cornerstone of modern synthetic strategy.
Polymer Chemistry and High-Performance Materials
The bifunctionality of this compound makes it a promising candidate for the development of novel polymers with tailored properties. The isocyanate group is a well-known precursor for polyurethanes and polyureas, while the alkyl chloride offers a handle for cross-linking or post-polymerization modification. henkel-adhesives.comgoogle.combuehnen.de
Monomer for Polyurethane and Polyurea Synthesis
The isocyanate group of this compound can readily react with polyols or polyamines to form polyurethanes and polyureas, respectively. erapol.co.nzyoutube.com The resulting polymers would possess a pendant chloromethyl group at regular intervals along the polymer backbone.
Polyurethane Synthesis: In the presence of a diol or polyol, this compound would act as a di- or polyisocyanate equivalent, leading to the formation of a polyurethane. The reaction proceeds via the addition of the hydroxyl groups of the polyol to the isocyanate groups. l-i.co.uk
Polyurea Synthesis: Similarly, reaction with a diamine or polyamine would yield a polyurea. The reaction between an isocyanate and an amine is typically very rapid and does not require a catalyst. google.com The resulting polyurea would feature urea linkages, which are known for their ability to form strong hydrogen bonds, leading to materials with high strength and thermal stability.
Table 2: Potential Polymerization Reactions of this compound
| Co-monomer | Polymer Type | Key Linkage |
| Diol (e.g., Ethylene Glycol) | Polyurethane | Urethane (B1682113) (-NH-CO-O-) |
| Diamine (e.g., Hexamethylenediamine) | Polyurea | Urea (-NH-CO-NH-) |
Cross-linking Agent in Polymer Networks
The chloroalkyl group on the polymer backbone, introduced via the polymerization of this compound, provides a reactive site for subsequent cross-linking. nii.ac.jp This post-polymerization modification can be used to create a three-dimensional polymer network, significantly enhancing the mechanical properties, thermal stability, and solvent resistance of the material.
Cross-linking could be achieved through various chemical transformations of the alkyl chloride, such as:
Reaction with diamines or other difunctional nucleophiles: This would create covalent bridges between different polymer chains.
Free-radical reactions: Under appropriate conditions, the C-Cl bond could be cleaved to generate radicals that can participate in cross-linking reactions.
The ability to control the degree of cross-linking by adjusting the amount of this compound in the polymerization mixture would allow for the fine-tuning of the material's properties.
Precursor for Functional Coatings, Adhesives, and Elastomers
The polymers derived from this compound hold potential for a variety of applications, including functional coatings, adhesives, and elastomers. erapol.co.nzflexpack-europe.orgpflaumer.comerapol.co.za
Functional Coatings: The pendant chloroalkyl groups can serve as anchor points for the grafting of other functional molecules, allowing for the creation of coatings with specific properties such as hydrophobicity, antimicrobial activity, or flame retardancy. researchgate.netfraunhofer.demdpi.comresearchgate.net
Adhesives: The isocyanate group is a key component in many modern adhesives due to its high reactivity and ability to form strong bonds with a variety of substrates. henkel-adhesives.combuehnen.deflexpack-europe.orghbfuller.com Polyurethanes and polyureas based on this compound could exhibit excellent adhesive properties, with the potential for further enhancement through cross-linking of the chloroalkyl groups.
Elastomers: By carefully selecting the co-monomers (e.g., long-chain flexible polyols), it is possible to synthesize elastomeric materials. erapol.co.nzerapol.co.za The cross-linking capability offered by the chloroalkyl group would be crucial for imparting the necessary elasticity and resilience to these materials.
Synthesis of Specialty Polymers with Tunable Properties
The bifunctional nature of this compound, possessing both a reactive isocyanate group and a terminal chloroalkane, presents significant opportunities for the synthesis of specialty polymers with tailored properties. The isocyanate group serves as a versatile handle for polymerization and modification, while the chloro group can act as an initiation site for controlled radical polymerization techniques or as a post-polymerization functionalization point.
The primary application of isocyanates in polymer chemistry is in the formation of polyurethanes and polyureas. wikipedia.orgepa.gov The isocyanate group readily reacts with polyols (compounds with multiple hydroxyl groups) to form urethane linkages, leading to the creation of polyurethane chains. Similarly, reaction with polyamines yields polyureas. By incorporating this compound as a comonomer in these polymerization reactions, the resulting polymer chains can be endowed with pendant chloroalkyl groups.
These pendant chloro groups can then be utilized in subsequent polymerization steps, such as Atom Transfer Radical Polymerization (ATRP), to create graft copolymers. ATRP allows for the controlled growth of new polymer chains from the chloro-functionalized backbone, enabling the synthesis of complex macromolecular architectures with precisely defined properties. For instance, a polyurethane backbone could be grafted with acrylic or styrenic polymers, combining the flexibility and toughness of the polyurethane with the specific optical or mechanical properties of the grafted chains. A patent for the use of chlorosulfonyl isocyanate as an ATRP initiator highlights the potential for such applications. google.com
Multifunctional isocyanate monomers are valuable as crosslinkers and for producing acrylic poly-isocyanates and urethane oligomers or polymers. radtech2020.com The dual reactivity of molecules containing both isocyanate and other functional groups allows for independent reactions, creating versatile polymer structures. radtech2020.com
The following table summarizes the potential roles of this compound in specialty polymer synthesis:
| Polymerization Role | Reactive Group | Resulting Structure | Potential Properties |
| Comonomer | Isocyanate (-NCO) | Linear polyurethane/polyurea with pendant chloro groups | Functional backbone for further modification |
| Initiator/Macroinitiator | Chloroalkane (-Cl) | Graft copolymers (e.g., polyurethane-graft-polyacrylate) | Tunable mechanical, thermal, and surface properties |
| Crosslinking Agent | Both groups | Crosslinked polymer networks | Enhanced durability, chemical resistance, and thermal stability |
Surface Functionalization of Organic and Inorganic Materials
The reactivity of the isocyanate group makes this compound a candidate for the surface functionalization of a wide range of materials that possess surface-accessible nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups. This modification can dramatically alter the surface properties of the material, including its adhesion, compatibility with other materials, and wettability.
Modification of Polymer Surfaces for Adhesion or Compatibility
Many commodity polymers have chemically inert surfaces, which can lead to poor adhesion in composites or multilayer systems. Surface modification with a molecule like this compound can introduce new chemical functionalities. For polymers with surface hydroxyl or amine groups (e.g., cellulose (B213188), certain polyesters, or polyamides), the isocyanate group can form a covalent urethane or urea linkage, respectively. nih.gov This process grafts the chloroalkyl chain onto the polymer surface.
The newly introduced chloro groups can then serve as anchor points for further reactions. For example, they can be used to initiate "grafting-from" polymerization to grow a new polymer layer on the surface, or they can be converted to other functional groups through nucleophilic substitution to tailor the surface energy and compatibility. A review on the surface modification of cellulose using isocyanates demonstrates the utility of this approach. nih.gov
Functionalization of Nanoparticles (e.g., TiO2)
Inorganic nanoparticles, such as titanium dioxide (TiO2), often require surface modification to improve their dispersion in organic matrices and to enhance their interfacial compatibility in nanocomposites. The surface of TiO2 nanoparticles typically possesses hydroxyl groups, which can react with the isocyanate moiety of this compound. researchgate.netosti.gov This reaction covalently bonds the molecule to the nanoparticle surface, creating an organic shell with outward-facing chloroalkyl chains.
This surface functionalization can prevent the agglomeration of nanoparticles, a common issue that can degrade the performance of nanocomposites. researchgate.netosti.gov The chloro groups on the surface can also be used for further functionalization, for example, by attaching polymer chains to improve compatibility with a specific polymer matrix. Studies have shown that functionalizing TiO2 nanoparticles with isocyanate-containing molecules significantly improves their dispersion in organic solvents. researchgate.netosti.gov The functionalization of nanoparticles, including TiO2, is a critical step for their application in various fields, including biomedical applications and catalysis. beilstein-journals.orgnih.gov
The table below outlines the process and potential outcomes of surface functionalization using this compound:
| Substrate | Surface Group | Reaction with Isocyanate | Resulting Surface Functionality | Potential Application |
| Polymer (e.g., Cellulose) | Hydroxyl (-OH) | Urethane linkage | Pendant chloroalkyl chains | Improved adhesion, compatibility, and printability |
| Inorganic Nanoparticle (e.g., TiO2) | Hydroxyl (-OH) | Urethane-like linkage | Covalently bound chloroalkyl chains | Enhanced dispersion in organic media, improved nanocomposite performance |
Potential in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. rsc.org The structure of this compound, with its polar isocyanate group and nonpolar alkyl chain, suggests potential for participation in self-assembly processes.
The isocyanate group itself can participate in various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (once reacted to form a urethane or urea). These interactions can drive the self-assembly of molecules into organized structures like micelles, vesicles, or monolayers on surfaces.
Role in Catalysis and Ligand Design (if applicable)
The dual functionality of this compound could be leveraged in the design of specialized ligands for catalysis. The isocyanate group can be used to anchor the molecule to a support material or to another ligand, while the chloroalkyl chain could be modified to introduce a catalytically active site or a coordinating group for a metal center.
For instance, the isocyanate could react with a hydroxyl- or amine-functionalized support (like silica (B1680970) or a polymer resin) to create a solid-supported ligand. The terminal chloro group could then be substituted with a phosphine (B1218219), amine, or other coordinating group to create a supported catalyst. This approach allows for the heterogenization of homogeneous catalysts, facilitating catalyst recovery and reuse.
Recent advances in metal-catalyzed C-H functionalization have highlighted the versatility of isocyanides, which are structurally related to isocyanates, in organic synthesis. rsc.org While direct applications of this compound in catalysis are not documented, the potential exists to use its reactive handles to synthesize novel ligands. For example, cobalt-catalyzed C-H bond amidation with isocyanates has been demonstrated as a strategy for preparing various amides. nih.gov
Future Research Directions and Unexplored Frontiers
Development of More Sustainable and Green Synthetic Routes
The future synthesis of 1-chloro-4-isocyanato-4-methylpentane will likely pivot towards more environmentally benign methodologies, aligning with the principles of green chemistry. nih.govnih.gov Traditional isocyanate production often involves hazardous reagents like phosgene. nih.gov Future research will aim to develop phosgene-free routes, which are inherently safer and generate less toxic waste. nih.gov
One promising avenue is the exploration of catalytic processes that exhibit high atom economy. This could involve the use of novel catalysts to facilitate the conversion of precursor molecules, such as the corresponding amine or alcohol, into the target isocyanate with minimal byproducts. nih.gov Research into alternative reagents, for instance, using p-toluenesulfonyl chloride as a dehydrating agent in the synthesis of related isocyanides, showcases a move towards less toxic and more practical protocols. rsc.org The use of greener solvents, such as water or ionic liquids, or even solvent-free reaction conditions, will also be a critical area of investigation to reduce the environmental footprint of the synthesis. nih.gov
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |
| Starting Material | 4-chloro-4-methylpentan-1-amine | 4-chloro-4-methylpentan-1-ol or N-(4-chloro-4-methylpentyl)formamide | Avoidance of amine synthesis, utilization of renewable feedstocks. |
| Reagents | Phosgene | Catalytic carbonylation, use of solid-supported reagents | Reduced toxicity, easier separation, and catalyst recycling. nih.gov |
| Solvents | Chlorinated hydrocarbons | Supercritical CO2, ionic liquids, or solvent-free | Reduced VOC emissions and solvent waste. nih.gov |
| Byproducts | HCl, excess phosgene | Water, recyclable catalysts | Minimal and less hazardous waste streams. nih.gov |
Investigation of Novel Reactivity Patterns and Unconventional Transformations
The dual functionality of this compound opens up a vast landscape for exploring novel reactivity. The isocyanate group is well-known for its reactions with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. Future research will likely delve into more unconventional transformations.
This could include exploring its participation in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, to construct complex heterocyclic scaffolds. The chloroalkane moiety can undergo nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The interplay between the reactivity of the isocyanate and the chloro group will be a key area of study, potentially leading to intramolecular cyclization reactions to form novel nitrogen-containing heterocycles. Furthermore, the development of catalytic systems that can selectively activate one functional group in the presence of the other will be a significant challenge and a rewarding area of research.
Integration into Advanced Functional Materials and Nanotechnology
The unique structure of this compound makes it an attractive candidate for the synthesis of advanced functional materials. The isocyanate group can be used as a reactive handle to graft the molecule onto polymer backbones or surfaces of nanomaterials, thereby modifying their properties.
For instance, its incorporation into polyurethanes could introduce a pendant chloromethyl group, which can be further functionalized post-polymerization to create materials with tailored properties, such as flame retardancy, antimicrobial activity, or specific recognition sites. In nanotechnology, this compound could be used to surface-modify nanoparticles, quantum dots, or carbon nanotubes. The chloro group would provide a site for further chemical modification, enabling the attachment of biomolecules, fluorescent dyes, or other functional moieties for applications in sensing, imaging, and drug delivery.
Exploration of Flow Chemistry and Continuous Manufacturing Processes
The transition from batch to continuous manufacturing processes offers numerous advantages in terms of safety, efficiency, and scalability. Flow chemistry, in particular, is well-suited for handling reactive intermediates like isocyanates. nih.gov Future research should focus on developing continuous flow processes for the synthesis and subsequent reactions of this compound.
A flow reactor could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The small reactor volumes inherent in flow chemistry also mitigate the risks associated with handling hazardous reagents and exothermic reactions. The development of integrated flow systems, where the synthesis of the isocyanate is immediately followed by its reaction to form a desired product, would be a significant step towards more efficient and safer chemical manufacturing.
Enhanced Predictive Modeling and AI-Driven Discovery in its Chemistry
Table 2: Potential AI/ML Applications in the Study of this compound
| Application Area | Specific Task | Potential Impact |
| Reaction Prediction | Predicting the products and yields of novel transformations. | Accelerating the discovery of new synthetic methodologies. arxiv.org |
| Catalyst Design | Identifying optimal catalysts for selective functionalization. | Improving the efficiency and sustainability of synthetic routes. |
| Material Property Prediction | Forecasting the physical and chemical properties of polymers and materials incorporating the compound. | Guiding the design of new functional materials with desired characteristics. |
| De Novo Design | Generating novel molecular structures with desired properties based on this scaffold. | Expanding the chemical space for drug discovery and materials science. biorxiv.org |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The full potential of this compound will be realized through interdisciplinary collaborations between organic chemists and materials scientists. Organic chemists can focus on developing novel synthetic methods and understanding the fundamental reactivity of the molecule, while materials scientists can leverage this knowledge to design and fabricate new materials with advanced functionalities.
This synergistic approach could lead to breakthroughs in areas such as self-healing polymers, smart coatings, and advanced composites. The bifunctional nature of the compound provides a versatile platform for creating complex molecular architectures and hierarchical materials. Collaborative research will be essential to bridge the gap between fundamental chemical discovery and the development of real-world applications.
Q & A
Q. What are the optimal synthetic routes for 1-chloro-4-isocyanato-4-methylpentane, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves phosgenation of the corresponding amine precursor. Key variables include temperature (optimized between 0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane for improved selectivity), and stoichiometry of phosgenation reagents. For example, using triphosgene instead of gaseous phosgene enhances safety and control. Yield optimization requires rigorous monitoring of intermediates via thin-layer chromatography (TLC) or inline IR spectroscopy to detect premature isocyanate hydrolysis. Purity can be improved by fractional distillation under reduced pressure (e.g., 10–15 mmHg) to separate the product from chlorinated byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- FT-IR Spectroscopy : Prioritize the asymmetric N=C=O stretch (~2270 cm⁻¹) to confirm isocyanate functionality. The absence of a peak near 3300 cm⁻¹ (N-H stretch) indicates complete phosgenation of the amine precursor.
- ¹³C NMR : The isocyanate carbon resonates at δ 120–125 ppm, distinct from carbamates or ureas. The quaternary carbon adjacent to chlorine appears at δ 45–50 ppm.
- GC-MS : Use electron ionization (EI) to fragment the molecule, with key fragments at m/z 57 (C₃H₇Cl⁺) and m/z 99 (C₅H₉NCO⁺).
Cross-validate with NIST reference spectra to ensure accuracy, particularly for distinguishing structural isomers .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict and optimize the reactivity of this compound in novel reactions?
Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as nucleophilic additions to the isocyanate group. For instance:
- Nucleophilic Attack : Calculate activation energies for reactions with amines or alcohols to predict regioselectivity.
- Solvent Effects : Use COSMO-RS simulations to optimize solvent choice (e.g., toluene vs. THF) based on solvation free energies.
Experimental validation should employ high-throughput screening (HTS) with microreactors to test predicted conditions. ICReDD’s feedback loop methodology, where experimental results refine computational models, is recommended to accelerate reaction discovery .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts) when using this compound in multi-step syntheses?
Methodological Answer: Contradictions often arise from uncontrolled variables such as residual moisture or competing side reactions. Systematic approaches include:
- Factorial Design of Experiments (DoE) : Test variables like temperature, solvent, and catalyst loading to identify interactions. For example, a 2³ factorial design can reveal whether trace water (even <50 ppm) accelerates hydrolysis to urea derivatives.
- In Situ Monitoring : Use ReactIR or inline NMR to detect transient intermediates (e.g., carbamic acid).
- Byproduct Isolation : Employ preparative HPLC to isolate unexpected products (e.g., dimers from isocyanate trimerization) and characterize them via X-ray crystallography. Cross-reference with databases like PubChem to confirm structural assignments .
Q. How does the steric and electronic profile of this compound influence its reactivity in polymer synthesis compared to analogous aliphatic isocyanates?
Methodological Answer: The methyl and chloro substituents at the 4-position create steric hindrance, reducing accessibility of the isocyanate group. This results in:
- Slower Polyaddition Kinetics : Compare rate constants (k) for urethane formation with primary alcohols vs. less hindered isocyanates (e.g., hexamethylene diisocyanate).
- Electronic Effects : The electron-withdrawing chlorine atom polarizes the N=C=O group, increasing electrophilicity. Use Hammett σₚ constants to quantify this effect and correlate with reactivity in Michaelis-Arbuzov reactions.
Controlled studies should employ competitive reaction setups with equimolar isocyanate mixtures to isolate steric vs. electronic contributions .
Q. What analytical protocols ensure accurate quantification of this compound in complex matrices (e.g., reaction mixtures or environmental samples)?
Methodological Answer:
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (70:30 v/v) and detection at 254 nm. Calibrate with internal standards (e.g., 4-nitrophenyl isocyanate) to account for matrix effects.
- Headspace GC-MS : Detect volatile degradation products (e.g., CO₂ from hydrolysis) to infer residual isocyanate levels.
- Titrimetry : Employ dibutylamine back-titration to quantify free isocyanate groups, validated against NMR integration of characteristic peaks. Ensure compliance with ASTM D2572-19 for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
